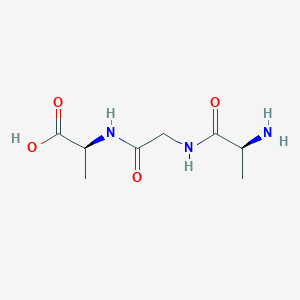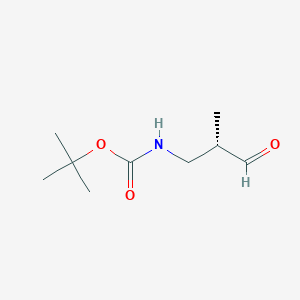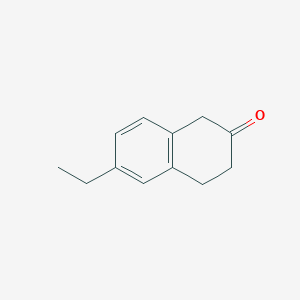
6-ethyl-3,4-dihydro-1H-naphthalen-2-one
Descripción general
Descripción
6-ethyl-3,4-dihydro-1H-naphthalen-2-one, also known as EDN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EDN is a bicyclic organic compound that belongs to the naphthalene family. It has a molecular formula of C14H16O and a molecular weight of 200.28 g/mol.
Mecanismo De Acción
The mechanism of action of 6-ethyl-3,4-dihydro-1H-naphthalen-2-one is not fully understood. However, studies have shown that it exerts its biological activities through various pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the modulation of nuclear factor-kappa B (NF-κB) signaling. COX-2 is an enzyme that plays a key role in the inflammatory response, and its inhibition has been shown to reduce inflammation and pain. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and immune response. Modulation of NF-κB signaling has been shown to have anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits COX-2 activity and reduces the production of prostaglandins, which are mediators of inflammation. It has also been shown to inhibit the production of nitric oxide, which is involved in the inflammatory response. In vivo studies have shown that this compound exhibits analgesic and antipyretic effects in animal models. It has also been shown to have antioxidant and antitumor activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-ethyl-3,4-dihydro-1H-naphthalen-2-one has several advantages for use in lab experiments. It is readily available and relatively inexpensive to synthesize. It has also been shown to exhibit potent biological activities, making it a promising candidate for drug development. However, there are also some limitations to its use. This compound has poor solubility in water, which can make it difficult to work with in aqueous systems. It also has a relatively short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on 6-ethyl-3,4-dihydro-1H-naphthalen-2-one. One potential area of investigation is the development of novel this compound derivatives with improved solubility and pharmacokinetic properties. Another area of research is the elucidation of the mechanism of action of this compound, which could lead to the development of more effective therapies for inflammatory and other diseases. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in vivo and to explore its potential applications in other fields, such as material science and organic synthesis.
Aplicaciones Científicas De Investigación
6-ethyl-3,4-dihydro-1H-naphthalen-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been reported to have potent antioxidant and antitumor activities. In material science, this compound has been used as a building block for the synthesis of various organic compounds, such as dendrimers and polymers. In organic synthesis, this compound has been used as a starting material for the synthesis of various natural products and pharmaceuticals.
Propiedades
IUPAC Name |
6-ethyl-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-2-9-3-4-11-8-12(13)6-5-10(11)7-9/h3-4,7H,2,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZMLDOCQPCBFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(CC(=O)CC2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




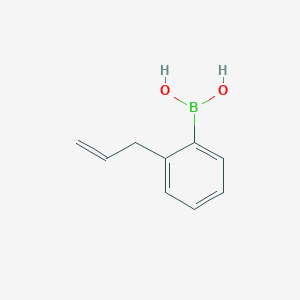






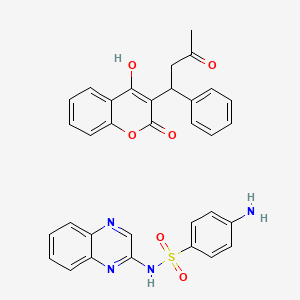
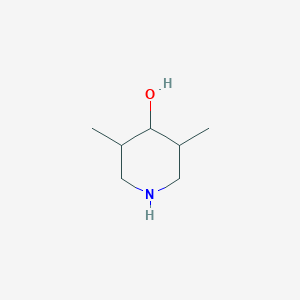
![(Z)-3-ethyl-5-((2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B3263411.png)

